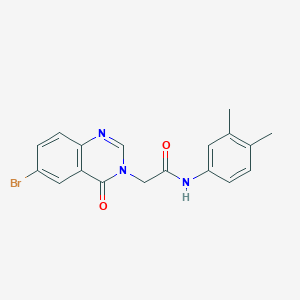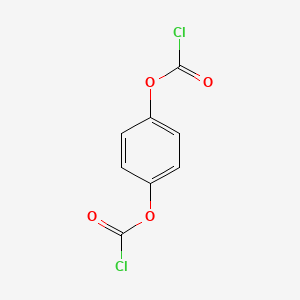
1,4-Phenylene bis(chloroformate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Phenylene bis(chloroformate) is an organic compound with the molecular formula C8H4Cl2O4. It is a bis(chloroformate) derivative of 1,4-phenylene, meaning it contains two chloroformate groups attached to a benzene ring. This compound is used in various chemical synthesis processes due to its reactivity and ability to form esters and carbonates.
Vorbereitungsmethoden
1,4-Phenylene bis(chloroformate) is typically synthesized through the reaction of phosgene with hydroquinone. The reaction is carried out in a solvent such as toluene, and a base like pyridine is used to neutralize the hydrogen chloride formed during the reaction. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield .
Industrial production methods involve similar principles but are scaled up to handle larger quantities. The process requires careful handling of phosgene, a toxic and hazardous gas, and the use of appropriate safety measures to protect workers and the environment .
Analyse Chemischer Reaktionen
1,4-Phenylene bis(chloroformate) undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and carbamates, respectively. Common reagents include alcohols, amines, and bases like pyridine.
Hydrolysis: In the presence of water, it hydrolyzes to form 1,4-phenylenedicarboxylic acid and hydrochloric acid.
Polymerization: It can be used as a monomer in the synthesis of polycarbonates and polyurethanes by reacting with diols or diamines.
Wissenschaftliche Forschungsanwendungen
1,4-Phenylene bis(chloroformate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chloroformate groups into molecules. It is also used in the preparation of polymers and copolymers.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug delivery systems and the synthesis of prodrugs.
Wirkmechanismus
The mechanism of action of 1,4-Phenylene bis(chloroformate) involves its reactivity with nucleophiles. The chloroformate groups are highly electrophilic, making them susceptible to attack by nucleophiles such as alcohols, amines, and water. This reactivity allows it to form esters, carbamates, and carbonates, which are useful in various chemical synthesis processes .
Vergleich Mit ähnlichen Verbindungen
1,4-Phenylene bis(chloroformate) can be compared with other bis(chloroformate) compounds, such as bisphenol A bis(chloroformate). While both compounds contain chloroformate groups, they differ in their core structures. Bisphenol A bis(chloroformate) has a more complex structure with two phenyl rings connected by a propane bridge, making it more rigid and less reactive than 1,4-Phenylene bis(chloroformate). This difference in structure affects their reactivity and applications .
Similar Compounds
- Bisphenol A bis(chloroformate)
- 1,3-Phenylene bis(chloroformate)
- 1,2-Phenylene bis(chloroformate)
Eigenschaften
CAS-Nummer |
1885-20-7 |
|---|---|
Molekularformel |
C8H4Cl2O4 |
Molekulargewicht |
235.02 g/mol |
IUPAC-Name |
(4-carbonochloridoyloxyphenyl) carbonochloridate |
InChI |
InChI=1S/C8H4Cl2O4/c9-7(11)13-5-1-2-6(4-3-5)14-8(10)12/h1-4H |
InChI-Schlüssel |
PVSUXIJGHWZIJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC(=O)Cl)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide](/img/structure/B11951034.png)

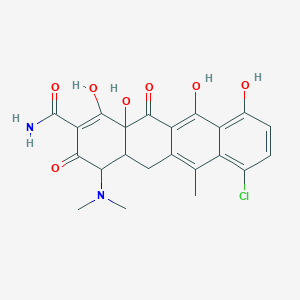
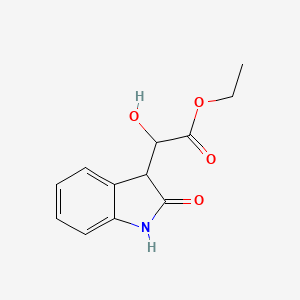
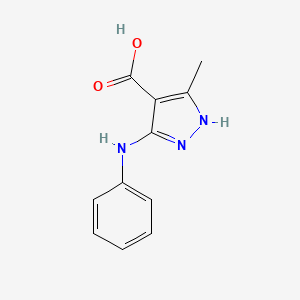
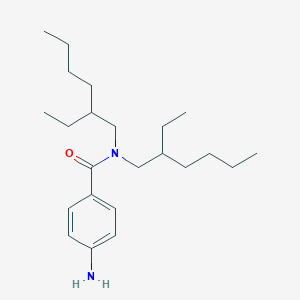


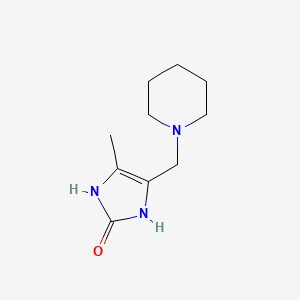
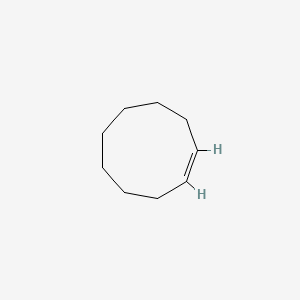
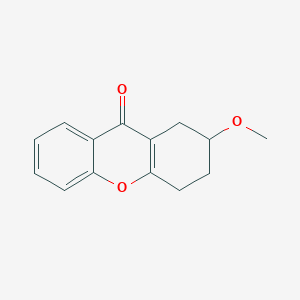
![2-[(4-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951102.png)
